molecular formula C17H18ClN3O3 B155840 7-Chloro-1-cyclopropyl-4-oxo-6-(piperazin-1-YL)-1,4-dihydroquinoline-3-carboxylic acid CAS No. 133210-96-5

7-Chloro-1-cyclopropyl-4-oxo-6-(piperazin-1-YL)-1,4-dihydroquinoline-3-carboxylic acid

Cat. No. B155840
M. Wt: 347.8 g/mol
InChI Key: CMKOKYODRILRKU-UHFFFAOYSA-N
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Description

The compound 7-Chloro-1-cyclopropyl-4-oxo-6-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid is a derivative of quinolone carboxylic acid, which is a class of compounds known for their antibacterial properties. This particular derivative is an impurity found in the industrial synthesis of ciprofloxacin, a widely used antibiotic .

Synthesis Analysis

The synthesis of this compound involves the reaction of 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,2-dihydroquinoline-3-carboxylic acid with piperazine in an aqueous medium. During the synthesis of ciprofloxacin, this compound is formed as a byproduct. The study of its formation is crucial for optimizing the synthesis process of ciprofloxacin to minimize impurities .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a cyclopropyl group and a piperazine moiety attached to a quinolone core. The quinolone nucleus is a bicyclic system that consists of a benzene ring fused to a pyridine ring, with a keto group at the 4-position and a carboxylic acid group at the 3-position. The chlorine atom at the 7-position and the piperazine at the 6-position are key substituents that influence the compound's reactivity and properties .

Chemical Reactions Analysis

The reactivity of this compound is influenced by the electron-withdrawing groups such as the carboxylic acid and keto groups, as well as the electron-donating piperazine ring. These functional groups can participate in various chemical reactions, including nucleophilic substitution and cyclization, which are relevant to the synthesis of quinolone antibiotics .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting and decomposition points, solubility, and dissociation behavior, are important for the crystallization and purification processes in the industrial production of ciprofloxacin. The solubility of the compound is affected by ionic strength, temperature, and pH, and these parameters can be optimized to improve the yield and purity of ciprofloxacin. The study of these properties provides insights into the compound's stability and behavior in different environments .

Scientific Research Applications

Reactivity and Impurity Profile

A study investigated the reaction of 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,2-dihydroquinoline-3-carboxylic acid with piperazine in water, leading to the formation of ciprofloxacin and an impurity identified as 1-cyclopropyl-7-chloro-6-piperazinyl-4-oxo-1,2-dihydroquinoline-3-carboxylic acid (U. R. Kalkote et al., 1996).

Physicochemical Properties

Research on the physicochemical properties of cyclopropyl-7-chloro-6-(1-piperazinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, a main impurity in ciprofloxacin manufacture, highlighted its significance in improving ciprofloxacin's crystallization and purification process (Yin Qiuxiang, 2002).

Antimicrobial Studies

Several studies have synthesized compounds from this chemical and tested them for antimicrobial activities. For instance, compounds synthesized from this chemical exhibited significant antibacterial and antifungal activities, with some demonstrating greater efficacy than standard drugs (N. Patel & S. D. Patel, 2010). Similarly, novel fluoroquinolone-based 4-thiazolidinones synthesized from this chemical showed antifungal and antibacterial properties (N. Patel & S. D. Patel, 2010).

Photochemical Properties

A study on the photochemistry of this compound, specifically ciprofloxacin, in aqueous solutions revealed low-efficiency substitution reactions and other minor processes upon irradiation, highlighting its photochemical stability under certain conditions (M. Mella, E. Fasani, & A. Albini, 2001).

Synthesis and Structure-Activity Relationships

Research into the synthesis and structure-activity relationships of various derivatives of this compound, such as ciprofloxacin derivatives, has been conducted to explore their antimicrobial potency and potential as therapeutic agents. Some studies focused on synthesizing novel derivatives and evaluating their anti-proliferative effects on human cancer cell lines (Narva Suresh et al., 2013).

Novel Antimycobacterial Activities

Studies on novel derivatives synthesized from this compound have demonstrated significant antimycobacterial activities, both in vitro and in vivo, against various strains of Mycobacterium tuberculosis, highlighting their potential as antimycobacterial agents (P. Senthilkumar et al., 2009).

Anticancer Potential

Research on ciprofloxacin hybrids indicated notable in vitro biological activities, some comparable or even superior to reference drugs, especially against certain bacterial strains. This underscores their potential as antimicrobial agents (Xiao-Long Gu et al., 2015).

properties

IUPAC Name

7-chloro-1-cyclopropyl-4-oxo-6-piperazin-1-ylquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O3/c18-13-8-14-11(7-15(13)20-5-3-19-4-6-20)16(22)12(17(23)24)9-21(14)10-1-2-10/h7-10,19H,1-6H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMKOKYODRILRKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)Cl)N4CCNCC4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-1-cyclopropyl-4-oxo-6-(piperazin-1-YL)-1,4-dihydroquinoline-3-carboxylic acid

CAS RN

133210-96-5
Record name 7-Chloro-1-cyclopropyl-4-oxo-6-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133210965
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-CHLORO-1-CYCLOPROPYL-4-OXO-6-(PIPERAZIN-1-YL)-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UPG5846EWW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-Chloro-1-cyclopropyl-4-oxo-6-(piperazin-1-YL)-1,4-dihydroquinoline-3-carboxylic acid
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7-Chloro-1-cyclopropyl-4-oxo-6-(piperazin-1-YL)-1,4-dihydroquinoline-3-carboxylic acid
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7-Chloro-1-cyclopropyl-4-oxo-6-(piperazin-1-YL)-1,4-dihydroquinoline-3-carboxylic acid
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7-Chloro-1-cyclopropyl-4-oxo-6-(piperazin-1-YL)-1,4-dihydroquinoline-3-carboxylic acid
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7-Chloro-1-cyclopropyl-4-oxo-6-(piperazin-1-YL)-1,4-dihydroquinoline-3-carboxylic acid
Reactant of Route 6
7-Chloro-1-cyclopropyl-4-oxo-6-(piperazin-1-YL)-1,4-dihydroquinoline-3-carboxylic acid

Citations

For This Compound
3
Citations
MA Al-Omar - Profiles of Drug Substances, Excipients and Related …, 2005 - Elsevier
Publisher Summary This chapter discusses several methods for the determination of ciprofloxacin in pharmaceutical formulations and in biological fluids includes titration methods, …
Number of citations: 6 www.sciencedirect.com
MS Yahya, N Oturan, K El Kacemi, M El Karbane… - Chemosphere, 2014 - Elsevier
Oxidative degradation of the antimicrobial agent ciprofloxacin hydrochloride (CIP) has been investigated using electro-Fenton (EF) treatment with a constant current in the range 60–500 …
Number of citations: 230 www.sciencedirect.com
N Bah-Traore - 2012 - bonndoc.ulb.uni-bonn.de
The circulation of substandard medicines remains a serious problem in the resource limited countries like Sub-Saharan Africa, where most of the drugs available are imported. …
Number of citations: 5 bonndoc.ulb.uni-bonn.de

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